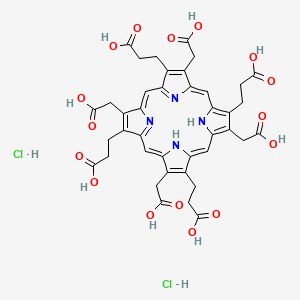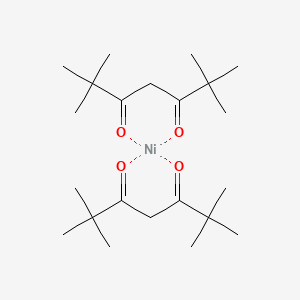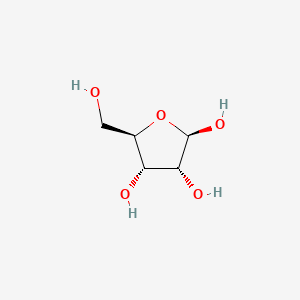
ウロポルフィリンI二塩酸塩
説明
Uroporphyrin I dihydrochloride is a porphyrin derivative with the empirical formula C40H38N4O16 · 2HCl and a molecular weight of 903.67 g/mol . It is a highly conjugated macrocyclic compound that plays a significant role in various biological and chemical processes. Porphyrins, including uroporphyrin I, are essential components in the biosynthesis of heme, which is crucial for oxygen transport and various enzymatic functions in living organisms .
科学的研究の応用
Uroporphyrin I dihydrochloride has a wide range of applications in scientific research:
作用機序
Mode of Action
The compound interacts with its targets by modulating the redox potential in lung cells . This modulation can inhibit the replication of the human immunodeficiency virus (HIV) . Additionally, it can inhibit the production of coproporphyrin, thereby affecting the biosynthesis of heme .
生化学分析
Biochemical Properties
Uroporphyrin I dihydrochloride is involved in the heme biosynthetic pathway . It is produced from the linear tetrapyrrole precursor preuroporphyrinogen when the enzyme uroporphyrinogen-III cosynthase is not present . The compound interacts with various enzymes, proteins, and other biomolecules in the body, influencing their function and activity .
Cellular Effects
Uroporphyrin I dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate collagen biosynthesis in human skin fibroblasts . It can also act as a phototoxin, a neurotoxin, and a metabotoxin, causing damage to nerve cells and tissues and leading to adverse health effects at chronically high levels .
Molecular Mechanism
The molecular mechanism of action of Uroporphyrin I dihydrochloride involves its interaction with various biomolecules. It can bind to proteins, leading to protein aggregation . This can disrupt normal cellular functions and lead to cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uroporphyrin I dihydrochloride can change over time. For example, it has been observed to cause a specific increase in the accumulation of newly synthesized collagen by fibroblast monolayer cultures . It has also been found to decrease mineralization in an osteoblast-like cell line .
Dosage Effects in Animal Models
The effects of Uroporphyrin I dihydrochloride can vary with different dosages in animal models. For instance, it has been shown to cause bone defects in congenital erythropoietic porphyria models . The use of acitretin, a second-generation retinoid, has been shown to reduce Uroporphyrin I dihydrochloride accumulation and its deleterious effects on bones .
Metabolic Pathways
Uroporphyrin I dihydrochloride is involved in the heme biosynthetic pathway . It is produced from the linear tetrapyrrole precursor preuroporphyrinogen when the enzyme uroporphyrinogen-III cosynthase is not present .
Transport and Distribution
It is known that porphyrins can dissolve in particular microregions of the cells or bind to cellular macromolecules such as proteins, nucleic acids, or carbohydrates .
Subcellular Localization
It has been suggested that it can localize in various subcellular compartments, including the nucleus, plasma membrane, Golgi, endoplasmic reticulum, and lysosome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin I involves the cyclization of porphobilinogen, a tetrapyrrole intermediate. The process typically includes the following steps:
Condensation Reaction: Porphobilinogen undergoes a condensation reaction to form hydroxymethylbilane.
Cyclization: Hydroxymethylbilane cyclizes to form uroporphyrinogen I.
Oxidation: Uroporphyrinogen I is then oxidized to uroporphyrin I.
Industrial Production Methods: Industrial production of uroporphyrin I dihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Uroporphyrin I can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form uroporphyrinogen I.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Major Products Formed:
Oxidized Derivatives: Various carboxylated and hydroxylated porphyrins.
Reduced Forms: Uroporphyrinogen I and other reduced porphyrins.
類似化合物との比較
- Coproporphyrin I dihydrochloride
- Uroporphyrin III dihydrochloride
- Protoporphyrin IX
- Hematoporphyrin IX
Comparison: Uroporphyrin I dihydrochloride is unique due to its high degree of conjugation and its specific role in heme biosynthesis. Compared to other porphyrins, it has a higher number of carboxyl groups, which affects its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
特性
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBBNDJUGHWSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl2N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
607-14-7 (Parent) | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00887595 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68929-06-6 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,13,18-tetrakis(carboxymethyl)-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1595418.png)






